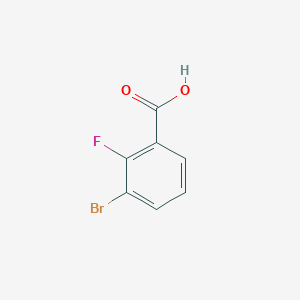
3-Bromo-2-fluorobenzoic acid
Cat. No. B146189
Key on ui cas rn:
161957-56-8
M. Wt: 219.01 g/mol
InChI Key: UVKURTLVTLRSSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08071588B2
Procedure details


To a stirred solution of 2,2,6,6-tetramethylpiperidine (31.1 g, 0.22 mol) in THF (200 mL) was added dropwise a solution of butyl lithium (0.22 mol) in hexane (146.7 mL) at −10° C. The mixture was stirred for 1.5 h at −10° C. and the fluoroarene (1-bromo-2-fluorobenzene) in THF (100 mL) was consecutively added to the solution at −75° C. The mixture was stirred for 2 h at −75° C., before being poured on excess of CO2 gas. Then the reaction mixture was warmed to room temperature and stirred over night. After evaporation of the solvent, the residue was dissolved in water (150 mL), washed with diethyl ether (2×50 mL), acidified (to pH 1) and the solid was filtered off and dried under vacuum to give 24.3 g of the title compound as a white solid (yield: 55%).






Identifiers


|
REACTION_CXSMILES
|
CC1(C)CCCC(C)(C)N1.C([Li])CCC.[Br:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[F:23].[C:24](=[O:26])=[O:25]>C1COCC1.CCCCCC>[Br:16][C:17]1[C:18]([F:23])=[C:19]([CH:20]=[CH:21][CH:22]=1)[C:24]([OH:26])=[O:25]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
31.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(NC(CCC1)(C)C)C
|
|
Name
|
|
|
Quantity
|
0.22 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
146.7 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC=C1)F
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 1.5 h at −10° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for 2 h at −75° C.
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Then the reaction mixture was warmed to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred over night
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of the solvent
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in water (150 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether (2×50 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=C(C(=O)O)C=CC1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 24.3 g | |
| YIELD: PERCENTYIELD | 55% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

